

# Core Tenets of Fumarate Hydratase Inhibition and Innate Immune Activation

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Inhibition of fumarate hydratase (FH), a critical enzyme in the tricarboxylic acid (TCA) cycle, leads to the accumulation of fumarate. This metabolic disruption has been identified as a significant trigger for the activation of the innate immune system. The central mechanism involves the release of mitochondrial nucleic acids, specifically mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA), into the cytosol.[1][2][3] These displaced mitochondrial components are then recognized by cytosolic pattern recognition receptors (PRRs), initiating a signaling cascade that culminates in the production of type I interferons (IFNs).[1][3]

Recent studies have elucidated two primary pathways through which FH inhibition activates innate immunity:

- mtDNA-cGAS-STING Pathway: In renal cells, the loss of FH function and subsequent fumarate accumulation cause alterations in mitochondrial morphology.[1][2][4] This leads to the release of mtDNA into the cytosol through mitochondrial-derived vesicles (MDVs) in a process dependent on sorting nexin 9 (SNX9).[1][4] The cytosolic mtDNA is then detected by the DNA sensor cyclic GMP-AMP synthase (cGAS), which activates the STING-TBK1 signaling axis to induce the production of IFN-β.[1][4] The retinoic-acid-inducible gene I (RIG-I) has also been implicated as a partial contributor to this inflammatory response.[4]
- mtRNA-Sensing Pathways: In macrophages stimulated with lipopolysaccharide (LPS), pharmacological inhibition of FH with compounds like FHIN1 results in mitochondrial membrane hyperpolarization and the release of mtRNA into the cytoplasm.[1][2][5] This



mtRNA is then recognized by RNA sensors such as Toll-like receptor 7 (TL7), RIG-I, and melanoma differentiation-associated gene 5 (MDA5), leading to the production of type I interferons (IFN- $\alpha/\beta$ ).[1][2][5]

It is important to note that while the provided information focuses on general FH inhibition and the specific inhibitor FHIN1, "Fumarate hydratase-IN-2 sodium salt" is expected to function similarly by inducing fumarate accumulation and thereby activating these innate immune pathways.

# **Quantitative Data Summary**

The following table summarizes the key molecular events and outcomes resulting from the inhibition of fumarate hydratase.



| Condition   | Key<br>Molecular<br>Event  | Primary<br>Sensor(s)          | Signaling<br>Pathway            | Primary<br>Outcome                 | Cell<br>Type/Mod<br>el                                   | Reference |
|---|--|-------------------------------|---------------------------------|------------------------------------|--|-----------|
| Loss of<br>Fumarate<br>Hydratase  | Release of<br>mitochondr<br>ial DNA<br>(mtDNA)<br>via<br>mitochondr<br>ial-derived<br>vesicles<br>(MDVs) | cGAS,<br>RIG-I<br>(partially) | cGAS-<br>STING-<br>TBK1         | Increased<br>IFN-β<br>production   | Renal cells, inducible Fh1- deficient mouse model        | [1][4]    |
| Pharmacol ogical Inhibition of Fumarate Hydratase (e.g., with FHIN1) in the presence of LPS | Release of<br>mitochondr<br>ial RNA<br>(mtRNA)   | TLR7, RIG-<br>I, MDA5         | MAVS-<br>dependent<br>signaling | Increased<br>IFN-α/β<br>production | Macrophag<br>es (LPS-<br>stimulated)                     | [1][2][5] |
| Fumarate<br>Accumulati<br>on  | Remodelin<br>g of<br>mitochondr<br>ial network   | Not<br>Applicable             | Not<br>Applicable               | Generation of MDVs                 | Not<br>specified   | [4][6]    |
| Fumarate<br>Hydratase<br>Inhibition   | Suppressio<br>n of IL-10<br>expression   | Not<br>specified              | Not<br>specified                | Increased<br>TNF<br>production     | Bone<br>marrow-<br>derived<br>macrophag<br>es<br>(BMDMs) | [7]       |
| Fumarate<br>Hydratase   | MDA5,<br>TLR7  | Increased interferon-         | Macrophag<br>es from            | [8]                                |  |           |



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# Key Experimental Protocols Induction of Fumarate Hydratase Deficiency in a Mouse Model

- Objective: To study the acute effects of FH loss in vivo.
- Methodology: A tamoxifen-inducible Fh1-deficient mouse model is utilized. Administration of tamoxifen leads to the specific deletion of the Fh1 gene in the target tissue (e.g., kidney).
   Tissues are then collected at various time points post-induction for downstream analysis.[1]

## **Analysis of Kidney Transcriptome**

- Objective: To identify gene expression changes following FH loss.
- Methodology: RNA is extracted from the kidneys of both Fh1-deficient and control mice. RNA sequencing (RNA-seq) is performed to generate comprehensive transcriptomic data.
   Bioinformatic analysis is then used to identify differentially expressed genes and enriched pathways, such as inflammation and innate immunity.[1]

### **Quantification of Cytosolic Mitochondrial DNA**

- Objective: To measure the amount of mtDNA released into the cytosol.
- Methodology:
  - Cell Fractionation: Cells are lysed and subjected to differential centrifugation to separate the cytosolic fraction from the mitochondrial and nuclear fractions.
  - Droplet Digital PCR (ddPCR): DNA is extracted from the cytosolic fraction. ddPCR is then
    performed using specific primers and probes for mitochondrial genes (e.g., mtCo3, ND1)
    and a nuclear gene as a control. This technique allows for the absolute quantification of
    mtDNA copies in the cytosol.[4]



# Visualization of Mitochondrial Morphology and mtDNA Release

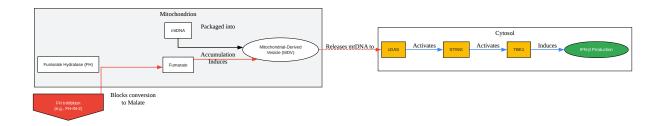
- Objective: To observe changes in mitochondrial structure and the mechanism of mtDNA release.
- Methodology: Transmission Electron Microscopy (TEM) is employed. Cells or tissues are fixed, sectioned, and stained with heavy metals. TEM imaging allows for high-resolution visualization of mitochondrial morphology, including remodeling of the mitochondrial network and the formation of mitochondrial-derived vesicles (MDVs) containing mtDNA.[1][4]

### **Unbiased Metabolomics**

- Objective: To identify and quantify metabolic changes following FH inhibition.
- Methodology:
  - Metabolite Extraction: Metabolites are extracted from cells or tissues.
  - Mass Spectrometry (MS): The extracted metabolites are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
  - Data Analysis: The resulting data is processed to identify and quantify metabolites that are significantly altered, such as the accumulation of fumarate.

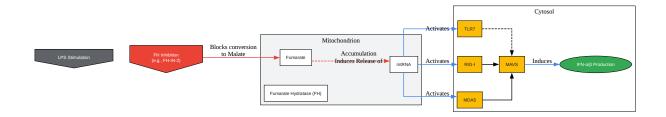
# Signaling Pathway and Experimental Workflow Visualizations





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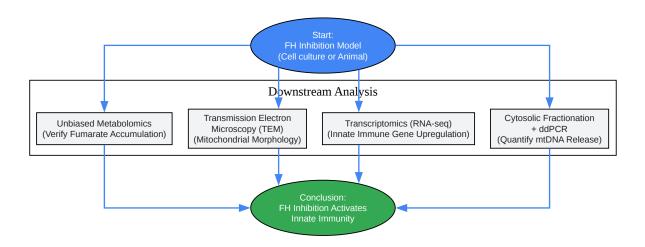
Caption: mtDNA-cGAS-STING pathway activation by FH inhibition.



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Caption: mtRNA-sensing pathway activation by FH inhibition.



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Caption: General experimental workflow for studying FH inhibition.

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